molecular formula C24H19FN2O3 B12202499 (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12202499
M. Wt: 402.4 g/mol
InChI Key: KKVSCXOMNVODEI-FBHDLOMBSA-N
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Description

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the furobenzoxazinone core, followed by the introduction of the fluorobenzylidene and pyridinylmethyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

IUPAC Name

(7Z)-7-[(2-fluorophenyl)methylidene]-9-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C24H19FN2O3/c1-15-23-18(13-27(14-29-23)12-16-5-4-8-26-11-16)9-19-22(28)21(30-24(15)19)10-17-6-2-3-7-20(17)25/h2-11H,12-14H2,1H3/b21-10-

InChI Key

KKVSCXOMNVODEI-FBHDLOMBSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)CC5=CN=CC=C5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)CC5=CN=CC=C5

Origin of Product

United States

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